

The Environmental Journey of 1-Iododecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iododecane**

Cat. No.: **B1670042**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate of **1-iododecane** (CAS No. 2050-77-3), a long-chain halogenated aliphatic hydrocarbon.

Synthesized for researchers, scientists, and drug development professionals, this document compiles available physicochemical data, outlines its likely behavior in various environmental compartments, and details the standardized experimental protocols used to assess such chemicals.

Due to a scarcity of direct experimental data for **1-iododecane**, this guide incorporates information from close structural analogs, such as 1-chlorodecane and 1-bromodecane, to provide a scientifically grounded assessment of its probable environmental persistence, mobility, and bioaccumulation potential. All data derived from analogs are clearly identified.

Section 1: Physicochemical Properties of 1-Iododecane

The environmental distribution and behavior of a chemical are fundamentally governed by its physical and chemical properties. **1-Iododecane** is a colorless to light yellow liquid that is denser than water and is characterized by its low water solubility and preference for lipid-rich environments.^{[1][2][3][4]} A summary of its key properties is presented in Table 1.

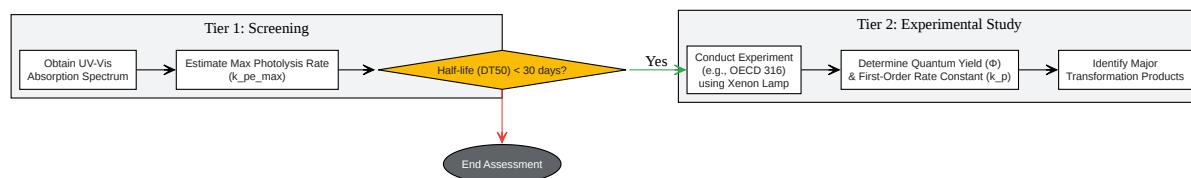
Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₁ I	[1]
Molecular Weight	268.18 g/mol	[1] [3]
Physical State	Liquid	[1] [3]
Appearance	Colorless to light yellow	[1] [3]
Melting Point	-16 °C	[1] [4]
Boiling Point	264.17 °C at 760 mmHg; 132 °C at 15 mmHg	[1] [2] [4]
Density	1.257 - 1.262 g/cm ³ at 25 °C	[1] [2] [4]
Vapor Pressure	0.01 mmHg at 20 °C	[1] [2] [4]
Water Solubility	Immiscible	[1] [2] [4]
Octanol-Water Partition Coefficient (XLogP3)	6.3	[1] [3]
Flash Point	99.3 °C	[1]
Sensitivity	Light Sensitive	[1] [4]

Section 2: Environmental Fate and Transport

The environmental fate of **1-iodododecane** is dictated by a combination of transport and transformation processes, including abiotic degradation (hydrolysis, photolysis), biotic degradation, and its tendency to partition between air, water, soil, and biota.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For **1-iodododecane**, the primary anticipated pathways are hydrolysis and photolysis.


2.1.1 Hydrolysis

Hydrolysis is the transformation of a chemical through its reaction with water. The rate of hydrolysis for haloalkanes is highly dependent on the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is the weakest among the common halogens (C-I < C-Br < C-Cl), suggesting that iodoalkanes undergo hydrolysis more rapidly than their bromo and chloro analogs.

While specific hydrolysis rate data for **1-iododecane** are not available, it is expected to hydrolyze to 1-decanol. Given the general reactivity trend, this process could be a significant degradation pathway in aqueous environments.

2.1.2 Photolysis

Direct photolysis is the degradation of a chemical upon absorbing light energy. **1-Iododecane** is noted to be light-sensitive, indicating its potential for photodegradation.^{[1][4]} Studies on smaller iodoalkanes have shown that photolysis can proceed via the cleavage of the C-I bond, leading to the formation of an alkene (decene) and hydrogen iodide. The overall workflow for assessing phototransformation is outlined below.

[Click to download full resolution via product page](#)

Workflow for assessing direct photolysis in water (based on OECD 316).

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms. While no specific biodegradation studies for **1-iododecane** were found, data on analogous compounds and general principles of haloalkane degradation provide valuable insights.

For long-chain haloalkanes, the initial step in biodegradation is often the cleavage of the carbon-halogen bond, a process known as dehalogenation. This can be catalyzed by enzymes such as halidohydrolases or oxygenases. Following dehalogenation, the resulting n-decanol

would likely enter the fatty alcohol metabolic pathway, being oxidized to decanoic acid and subsequently undergoing β -oxidation.

Data for a similar compound, 1-chlorododecane (a C12 analog), indicates it is readily biodegradable according to the OECD 301C test.^[1] This suggests that the long alkyl chain of **1-iododecane** is susceptible to microbial attack. However, the presence of the iodine atom could influence the rate and pathway of degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemview.epa.gov [chemview.epa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.be [fishersci.be]
- To cite this document: BenchChem. [The Environmental Journey of 1-Iododecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670042#environmental-fate-of-1-iododecane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com